molecular formula C5H12O4S B193267 4-Hydroxybutyl methanesulfonate CAS No. 42729-95-3

4-Hydroxybutyl methanesulfonate

Cat. No. B193267
CAS RN: 42729-95-3
M. Wt: 168.21 g/mol
InChI Key: GGASLDTWAZHIGF-UHFFFAOYSA-N
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Description

4-Hydroxybutyl methanesulfonate is a chemical compound with the molecular formula C5H12O4S . It is also known by other names such as 4-Methanesulfonyloxybutanol and 1,4-BUTANEDIOL, MONOMETHANESULFONATE .


Molecular Structure Analysis

The molecular structure of 4-Hydroxybutyl methanesulfonate consists of 5 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI string representation of the molecule is InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

4-Hydroxybutyl methanesulfonate has a molecular weight of 168.21 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 331.6±25.0 °C at 760 mmHg, and a flash point of 154.4±23.2 °C . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 freely rotating bonds .

Scientific Research Applications

  • Lipid Peroxidation Assay Development The compound 4-hydroxybutyl methanesulfonate is utilized in the development of a colorimetric assay for lipid peroxidation. This assay takes advantage of the chromogenic reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, yielding a stable chromophore with intense absorbance, useful in determining the amount of malondialdehyde and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).

  • Methane-Based Biosynthesis 4-Hydroxybutyl methanesulfonate is part of the biosynthetic pathway for producing 4-hydroxybutyric acid from methane, demonstrating its role in industrial applications like 1,4-butanediol and bioplastics production. Engineered strains of Methylosinus trichosporium OB3b can synthesize this compound from methane, indicating potential for scalable biosynthesis (Nguyen & Lee, 2021).

  • Cotton Durable-Press Treatments In the textile industry, methanesulfonic acid, a related compound, has been investigated for its use in finishing cotton to produce durable-press properties. It acts as a strong catalyst in mild cure and conventional pad-dry-cure treatments for cotton fabrics (Reinhardt et al., 1973).

  • Radical-Induced Oxidation Studies Research involving hydroxyl radicals and methanesulfinic acid (related to methanesulfonic acid) has implications in understanding the reactions of the methanesulfonyl radical. This research is crucial in the field of chemistry, particularly in the study of radical reactions and oxidation processes (Flyunt et al., 2001).

  • Microbial Metabolism of Methanesulfonic Acid The study of microbial metabolism of methanesulfonic acid, closely related to 4-hydroxybutyl methanesulfonate, provides insight into the biogeochemical cycling of sulfur. This research is relevant in environmental science and microbial ecology (Kelly & Murrell, 1999).

  • Synthesis of Methanesulfonate Esters Research into the synthesis and selective hydrolysis of methanesulfonate esters, including 4-hydroxybutyl methanesulfonate, contributes to the understanding of ester group reactions, which is significant in organic chemistry and pharmaceutical manufacturing (Chan et al., 2008).

  • HPLC-ICP-MS Determination in Biological Samples The use of methanesulfonic acid for protein hydrolysis in the evaluation of Se-methionine in yeast and nuts illustrates its application in analytical chemistry. This method improves the accuracy and efficiency of high-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) determinations (Wrobel et al., 2003).

Safety And Hazards

4-Hydroxybutyl methanesulfonate should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation . It is also advised to avoid contact with skin and eyes .

properties

IUPAC Name

4-hydroxybutyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGASLDTWAZHIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195407
Record name 4-Methanesulfonyloxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybutyl methanesulfonate

CAS RN

42729-95-3
Record name 4-Methanesulfonyloxybutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042729953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, monomethanesulfonate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67176
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methanesulfonyloxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butanediol, monomethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HR Reddy, N Chandrasekhar… - Journal of …, 2016 - academic.oup.com
… Busulfan yields 4-hydroxybutyl methanesulfonate and … the unstable intermediate 4-hydroxybutyl methanesulfonate undergoes … the rate of cyclization of 4-hydroxybutyl methanesulfonate. …
Number of citations: 5 academic.oup.com
N Khiar, S Werner, S Mallouk, F Lieder… - The Journal of …, 2009 - ACS Publications
A convergent and high-yielding approach for the asymmetric synthesis of sulforaphane 2 and four analogues differently substituted at the sulfinyl sulfur has been developed. The key …
Number of citations: 56 pubs.acs.org

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